(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate
Description
The compound "(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate" is a heterocyclic organic molecule featuring a furan-thiazole core conjugated with a cyano-vinyl group and a benzoate ester. Its structure combines electron-rich aromatic systems (furan and thiazole rings) with electron-withdrawing groups (cyano and ester), rendering it a candidate for applications in medicinal chemistry, particularly in anticancer or antimicrobial agent development. The (E)-stereochemistry of the vinyl group is critical for its electronic and steric properties, influencing intermolecular interactions and biological activity .
Synthetic routes for this compound likely involve aldol condensation or Suzuki-Miyaura coupling to assemble the furan-thiazole backbone, followed by esterification. Characterization typically employs NMR, UV-Vis spectroscopy, and X-ray crystallography (using tools like SHELX for structural validation) .
Properties
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]furan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(28-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-27-20/h2-11,13H,1H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLNMTPVLFNFJH-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula
The molecular formula of this compound is:
Structural Features
This compound features multiple functional groups, including:
- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Furan moieties : Contribute to the electronic properties and stability of the compound.
- Cyano group : Enhances reactivity and potential for forming covalent bonds with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of the Furan Moiety : Furan derivatives are synthesized via cyclization reactions involving furan-containing substrates.
- Cyanation Reaction : The introduction of the cyano group is performed using nucleophilic substitution methods.
- Final Esterification : The benzoate moiety is formed through esterification with methyl alcohol.
Anticancer Properties
Research indicates that compounds containing thiazole and furan rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cells, with IC50 values often in the low micromolar range (e.g., IC50 = 1.61 µg/mL for related compounds) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the cyano group allows for interactions with microbial enzymes, potentially leading to inhibition of growth. Preliminary studies have indicated that similar compounds demonstrate effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.6 to 125 μg/mL .
The proposed mechanism of action includes:
- Enzyme Inhibition : The cyano group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzymatic activity.
- Oxidative Stress Induction : The furan moiety can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is particularly effective against cancer cells .
- Cell Cycle Arrest : Some studies suggest that thiazole-containing compounds can induce cell cycle arrest at specific phases, facilitating apoptosis in cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of heterocyclic derivatives with fused furan-thiazole systems. Key analogues include:
Key Observations :
- Steric Profile : The benzoate ester introduces bulkiness absent in simpler furan-thiazole hybrids, which may affect membrane permeability .
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., cross-coupling, esterification), whereas benzothiazolium salts are synthesized via simpler quaternization reactions .
Pharmacological Activity
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:
- Anticancer Potential: Thiazole-hydrazine derivatives (e.g., compounds from ) show cytotoxicity against cancer cell lines (IC₅₀: 5–20 µM), attributed to thiazole-mediated topoisomerase inhibition .
- Antimicrobial Action : Benzothiazolium iodides with furan substituents demonstrate broad-spectrum antimicrobial activity, though mechanisms remain unclear .
- Antifungal Properties : Triazolo-thiadiazole derivatives () inhibit fungal growth via membrane disruption .
The target compound’s cyano group may enhance binding to cellular targets (e.g., kinases) compared to non-cyano analogues, but experimental validation is needed.
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
